1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
CAS No.: 471916-66-2
Cat. No.: VC4265497
Molecular Formula: C16H25Cl2NO2
Molecular Weight: 334.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 471916-66-2 |
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Molecular Formula | C16H25Cl2NO2 |
Molecular Weight | 334.28 |
IUPAC Name | 1-(4-chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C16H24ClNO2.ClH/c1-12-5-7-18(8-6-12)10-15(19)11-20-16-4-3-14(17)9-13(16)2;/h3-4,9,12,15,19H,5-8,10-11H2,1-2H3;1H |
Standard InChI Key | ODJXTIPRQHBXLG-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)CC(COC2=C(C=C(C=C2)Cl)C)O.Cl |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of 1-(4-chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is C₁₆H₂₅Cl₂NO₂, with a molecular weight of 334.28 g/mol. Its structure comprises a propan-2-ol backbone substituted with a 4-chloro-2-methylphenoxy group at position 1 and a 4-methylpiperidin-1-yl group at position 3, forming a hydrochloride salt (Fig. 1). Key differences from the closely related analogue include the positional isomerism of the methyl group on the phenoxy ring (2-methyl vs. 3-methyl) and the substitution pattern on the piperidine ring (4-methyl vs. 2-methyl).
Table 1: Structural Comparison with Analogues
The IUPAC name and SMILES notation for the queried compound can be inferred as follows:
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IUPAC Name: 1-(4-chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
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SMILES: Clc1cc(OC(CN2CCC(CC2)C)CO)c(c(C)c1)Cl.Cl
Synthesis and Manufacturing Processes
While no direct synthesis protocols for the queried compound are documented, methodologies for analogous phenoxy-propanol hydrochlorides provide a framework for its potential preparation. A common strategy involves:
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Nucleophilic Substitution: Reaction of epichlorohydrin with 4-chloro-2-methylphenol to form the epoxide intermediate.
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Ring-Opening Amination: Treatment with 4-methylpiperidine under basic conditions to install the piperidine moiety.
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Salt Formation: Precipitation of the hydrochloride salt using hydrochloric acid .
Example Reaction Scheme:
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Epoxide Formation:
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Amination:
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Salt Formation:
Industrial suppliers such as M/s. A. R. Life Sciences Pvt. Ltd. and Medilux Laboratories utilize similar multistep processes for related intermediates, emphasizing scalability and purity (>95% by HPLC).
Physicochemical Properties
Data extrapolated from analogues suggest the following properties:
Table 2: Inferred Physicochemical Profile
The hydrochloride salt form enhances water solubility compared to the free base, a critical factor for bioavailability in pharmaceutical applications .
Industrial Applications and Supplier Landscape
The compound is likely employed as an intermediate in Active Pharmaceutical Ingredient (API) synthesis. Key suppliers include:
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M/s. A. R. Life Sciences Pvt. Ltd.: Specializes in bulk drug intermediates under GMP conditions .
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Medilux Laboratories: Offers custom synthesis services for piperidine derivatives .
Table 4: Global Supplier Overview
Supplier | Location | Purity Standard | Capacity |
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M/s. A. R. Life Sciences | India | >95% | Metric ton-scale |
VulcanChem | Global | Research-grade | Kilogram-scale |
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